Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride
Overview
Description
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride is a chemical compound with the molecular formula C7H12ClF2NO2 and a molecular weight of 215.62 g/mol . This compound is known for its unique structure, which includes a difluorocyclobutyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride typically involves several steps. One common synthetic route includes the reaction of 3,3-difluorocyclobutanone with methylamine, followed by esterification with methanol to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets. The difluorocyclobutyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-amino-2-(3,3-dichlorocyclobutyl)acetate hydrochloride: This compound has a similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties and biological activities.
Methyl 2-amino-2-(3,3-dibromocyclobutyl)acetate hydrochloride:
Methyl 2-amino-2-(3,3-difluorocyclopropyl)acetate hydrochloride: The smaller cyclopropyl ring influences the compound’s stability and interaction with molecular targets.
This compound stands out due to its unique difluorocyclobutyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5(10)4-2-7(8,9)3-4;/h4-5H,2-3,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZJOIMYAOQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC(C1)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097944-96-0 | |
Record name | methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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